molecular formula C12H15NO2 B14658825 2-(4-(Allylamino)phenyl)propionic acid CAS No. 39718-74-6

2-(4-(Allylamino)phenyl)propionic acid

Cat. No.: B14658825
CAS No.: 39718-74-6
M. Wt: 205.25 g/mol
InChI Key: UPNBDHDPMYTOHW-UHFFFAOYSA-N
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Description

2-(4-(Allylamino)phenyl)propionic acid, systematically named 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid (IUPAC), is a propionic acid derivative with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol. It is recognized under various synonyms, including Alminoprofen, Minalfene, and CHEBI:31190 . Classified as a therapeutic/prescription drug, it exhibits anti-inflammatory and analgesic properties. Its structure features a propionic acid backbone substituted with an allylamino group (CH₂CHCH₂NH-) at the para position of the phenyl ring, which modulates its pharmacological activity and physicochemical properties .

Properties

CAS No.

39718-74-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[4-(prop-2-enylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15)

InChI Key

UPNBDHDPMYTOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NCC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation (e.g., Cl, F, I) enhances electronegativity and binding affinity to hydrophobic enzyme pockets.

Compound Name Substituent(s) Melting Point (°C) Bioactivity Reference
2-(4-Chlorophenyl)propionic acid 4-Cl N/A NSAID impurity (Ibuprofen)
2-[3-Iodo-4-(methylsulfonylamino)phenyl]propionic acid 3-I, 4-SO₂NHCH₃ 102–103 TRPV1 antagonist
2-[3,5-Difluoro-4-(methylsulfonylamino)phenyl]propionic acid 3,5-F, 4-SO₂NHCH₃ 78–79 TRPV1 antagonist

Key Differences: Halogenated analogs exhibit higher melting points and distinct receptor targeting (e.g., TRPV1 antagonism vs. NSAID-related activity ).

Heterocyclic and Aromatic Substitutions

Substitutions with heterocycles or extended aromatic systems modulate steric effects and π-π interactions.

Compound Name Substituent(s) Melting Point (°C) Bioactivity Reference
2-[4-(Thiazol-2-yl)phenyl]propionic acid 4-thiazole N/A Cyclooxygenase (COX) inhibitor
2-[(Biphenyl-4-carbonyl)-amino]-propionic acid biphenyl-carbonyl N/A N/A (structural analog)
2-(4-Biphenyl)propionic acid 4-biphenyl N/A Anti-inflammatory

Key Differences: Thiazole-substituted derivatives inhibit COX enzymes , while biphenyl analogs enhance aromatic stacking. The allylamino group’s smaller size and nitrogen functionality may improve solubility compared to bulky aromatic systems.

Alkyl and Hydroxy Substitutions

Alkyl chains (e.g., isobutyl, propyl) and hydroxy groups influence lipophilicity and metabolic stability.

Compound Name Substituent(s) Melting Point (°C) Bioactivity Reference
Ibuprofen (2-(4-Isobutylphenyl)propionic acid) 4-isobutyl 75–77 NSAID
4-Hydroxyphenylpropionic acid 4-OH N/A Antioxidant, biomarker
2-[4-(2-Oxo-cyclopentylmethyl)-phenyl]-propionic acid 2-oxo-cyclopentyl N/A Crystalline drug form

Key Differences: Alkyl chains (e.g., isobutyl in Ibuprofen ) enhance lipophilicity and NSAID activity, while hydroxy groups (e.g., 4-hydroxyphenyl ) confer antioxidant properties.

Sulfonamide and Carbonyl Derivatives

Sulfonamide and carbonyl groups enhance hydrogen-bonding and enzyme inhibition.

Compound Name Substituent(s) Melting Point (°C) Bioactivity Reference
2-[3-(t-Butoxycarbonyl)-4-(methylsulfonylamino)phenyl]propionic acid 3-Boc, 4-SO₂NHCH₃ 79–81 TRPV1 antagonist
Chiglitazar (2-[(2-(4-fluorobenzoyl)phenyl]amino]-3-[4-(2-carbazolylethoxy)-phenyl]-propionic acid) fluorobenzoyl, carbazole N/A PPAR modulator

Key Differences: Sulfonamide and carbonyl groups (e.g., in TRPV1 antagonists or PPAR modulators ) improve target binding. The allylamino group’s primary amine may act as a hydrogen-bond donor, differing from sulfonamide’s acceptor role.

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